molecular formula C15H16F3N3O4S B3012208 1-(4-methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1705999-55-8

1-(4-methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine

カタログ番号: B3012208
CAS番号: 1705999-55-8
分子量: 391.37
InChIキー: HZOSIFDVTXHCHH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research. This compound integrates a piperidine ring, a 1,3,4-oxadiazole heterocycle, and a 4-methoxybenzenesulfonyl group, making it a valuable building block for developing novel therapeutic agents. The 1,3,4-oxadiazole ring is a known pharmacophore of significant interest in diverse areas of medicinal chemistry . This moiety is often utilized as a flat, aromatic linker to position substituents optimally for target binding and to modulate key molecular properties of lead compounds . Furthermore, the incorporation of a sulfonamide group, as seen in the 4-methoxybenzenesulfonyl part of this molecule, is a common feature in many bioactive molecules and patented pharmaceutical compounds . The presence of the metabolically resilient trifluoromethyl group on the oxadiazole ring can enhance membrane permeability and improve metabolic stability. This combination of features makes this compound a promising candidate for researchers working in high-throughput screening, target identification, and structure-activity relationship (SAR) studies across multiple disease areas. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

特性

IUPAC Name

2-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O4S/c1-24-11-2-4-12(5-3-11)26(22,23)21-8-6-10(7-9-21)13-19-20-14(25-13)15(16,17)18/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOSIFDVTXHCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-(4-Methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a compound that combines a piperidine moiety with a sulfonamide and an oxadiazole group. This structural combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on existing literature, focusing on its synthesis, mechanisms of action, and pharmacological effects.

Chemical Structure and Properties

The compound's molecular formula is C16H16F3N3O4SC_{16}H_{16}F_3N_3O_4S with a molecular weight of approximately 461.44 g/mol. Its structure features:

  • A piperidine ring , which is known for various biological activities.
  • A sulfonyl group that enhances solubility and bioavailability.
  • An oxadiazole ring , which is often associated with antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Common methods include:

  • Formation of the Sulfonyl Intermediate : Sulfonylation of 4-methoxybenzenesulfonyl chloride.
  • Coupling Reaction : The intermediate is then coupled with a trifluoromethylated oxadiazole derivative.
  • Purification : The final product is purified through recrystallization or chromatography.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and piperidine moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to 1-(4-methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes like acetylcholinesterase (AChE) and urease. In vitro studies suggest that derivatives show strong inhibitory effects against urease, which is critical in treating conditions like urinary infections .

Binding Studies

Docking studies have indicated that the compound interacts favorably with target proteins, suggesting potential as a lead compound in drug design. The binding affinity to bovine serum albumin (BSA) was assessed to understand its pharmacokinetics better .

Case Studies

  • Antimicrobial Efficacy : A study synthesized a series of oxadiazole derivatives and tested their antibacterial activity. The most active compounds showed IC50 values ranging from 0.63 to 2.14 μM against Bacillus subtilis, indicating strong potential for further development .
  • Neuropharmacological Effects : Another investigation focused on the neuropharmacological profile of similar piperidine derivatives, revealing potential as cognitive enhancers through AChE inhibition .

Data Table of Biological Activities

Activity TypeTarget Organism/EnzymeIC50 Value (μM)Reference
AntibacterialSalmonella typhiModerate
AntibacterialBacillus subtilis0.63 - 2.14
AChE InhibitionHuman AChEStrong
Urease InhibitionUrease EnzymeStrong

類似化合物との比較

Key Observations :

  • Positional Isomerism : The 4-methoxy substituent (target compound) vs. 2-methoxy () may alter electronic effects and steric interactions, influencing receptor binding .
  • Lipophilicity : The trifluoromethyl group on the oxadiazole enhances hydrophobicity compared to analogs with methyl or phenyl groups (e.g., HSGN-235) .
  • Backbone Flexibility : Piperidine-based compounds (target, BJ52898) offer conformational flexibility compared to rigid benzamide derivatives (HSGN-235) .

Antimicrobial Activity

  • Target Compound: Limited direct data, but structurally related 1,3,4-oxadiazole-piperidine hybrids (e.g., 6a-o in ) exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–64 µg/mL .
  • HSGN-235: Demonstrated potent activity against Neisseria gonorrhoeae (MIC = 0.5 µg/mL), attributed to the trifluoromethoxy-benzamide pharmacophore .
  • BJ52898 Analog: No explicit activity reported, but sulfonyl-piperidine derivatives are often associated with enzyme inhibition (e.g., carbonic anhydrase) .

Anticancer and Antioxidant Activity

  • Target Compound: Not tested, but analogs like 4-(5-(4-(trifluoromethyl)phenylamino)-1,3,4-oxadiazol-2-yl)-2-methoxyphenol () showed antioxidant activity (IC₅₀ = 15.14 µM) .
  • HSGN-235: No anticancer data, but benzamide-oxadiazole hybrids in target bacterial enzymes rather than cancer pathways.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。